molecular formula C20H31N3O4S3 B11408133 N,N-diethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}propane-1,3-diamine

N,N-diethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}propane-1,3-diamine

Cat. No.: B11408133
M. Wt: 473.7 g/mol
InChI Key: SGWWPKJNLNLHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that features a thiazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonation reactions using sulfonyl chlorides.

    Attachment of the Diethylamino Group: The diethylamino group is attached through an alkylation reaction using diethylamine and an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the sulfonyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and sulfonyl groups.

    Reduction: Reduced forms of the thiazole ring and sulfonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the sulfonyl groups can participate in hydrogen bonding and other interactions. The thiazole ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE: is similar to other thiazole derivatives with sulfonyl and amino groups, such as:

Uniqueness

The uniqueness of N-[3-(DIETHYLAMINO)PROPYL]-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl groups and the diethylamino group on the thiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H31N3O4S3

Molecular Weight

473.7 g/mol

IUPAC Name

N',N'-diethyl-N-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]propane-1,3-diamine

InChI

InChI=1S/C20H31N3O4S3/c1-5-15-29(24,25)20-22-19(30(26,27)17-11-9-16(4)10-12-17)18(28-20)21-13-8-14-23(6-2)7-3/h9-12,21H,5-8,13-15H2,1-4H3

InChI Key

SGWWPKJNLNLHGP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCCCN(CC)CC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.